Product packaging for 2-(2-Morpholinoethyl)morpholine(Cat. No.:)

2-(2-Morpholinoethyl)morpholine

Cat. No.: B13534102
M. Wt: 200.28 g/mol
InChI Key: WBGIPCGGYWVRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Morpholine-Containing Compounds in Advanced Chemistry

Morpholine (B109124), a heterocyclic compound featuring both amine and ether functional groups, and its derivatives are of significant interest in modern chemistry. wikipedia.orgatamankimya.com The presence of both a basic nitrogen and an ether oxygen within the six-membered ring imparts unique physicochemical properties to these molecules. wikipedia.orgnih.gov Morpholine derivatives are integral to numerous applications, including their use as building blocks in the synthesis of pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orge3s-conferences.org They also serve as corrosion inhibitors, solvents, and catalysts in industrial processes. atamankimya.come3s-conferences.orgsilverfernchemical.com The versatility of the morpholine scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities and material properties. e3s-conferences.orgnih.gov

Structural Framework and Nomenclature of 2-(2-Morpholinoethyl)morpholine

The compound this compound, also known by its IUPAC name 4-(2-morpholinoethyl)morpholine, possesses a distinct molecular architecture. It consists of two morpholine rings linked by an ethyl bridge. The systematic name clearly indicates a morpholine ring substituted at the nitrogen atom (position 4) with a 2-morpholinoethyl group.

Below is a table summarizing the key identifiers for this compound:

PropertyValue
IUPAC Name 4-(2-morpholinoethyl)morpholine
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS Number 4374-45-4

Note: The data in this table is compiled from various chemical databases and may vary slightly depending on the source.

Historical Development and Emerging Research Trajectories of the Compound

The study of morpholine and its derivatives dates back to the work of Ludwig Knorr, who is credited with its naming. wikipedia.org Initially, research focused on the fundamental properties and reactions of the morpholine ring. researchgate.net Over time, the scope of investigation expanded to include the synthesis and application of more complex derivatives. The development of synthetic methodologies, such as the reaction of diethylene glycol with ammonia, has been crucial for producing morpholine and its derivatives on an industrial scale. nih.gov

Current research trajectories for morpholine-containing compounds are increasingly directed towards specialized applications. In medicinal chemistry, there is a focus on designing novel morpholine derivatives as therapeutic agents for a range of diseases, including cancer and central nervous system disorders. nih.gove3s-conferences.orgrsc.org The ability of the morpholine moiety to improve the pharmacokinetic properties of drug candidates is a key area of investigation. nih.gov In materials science, research is exploring the use of morpholine derivatives in the development of advanced polymers and functional materials. e3s-conferences.org

Interdisciplinary Relevance in Chemical Sciences

The chemical properties of this compound and related compounds make them relevant across multiple disciplines within the chemical sciences.

Organic Synthesis: Morpholine and its derivatives are widely used as bases, catalysts, and building blocks for the synthesis of more complex organic molecules. wikipedia.orgatamankimya.com The synthesis of this compound itself can be achieved through various synthetic routes, often involving the reaction of morpholine with a suitable electrophile.

Medicinal Chemistry: The morpholine ring is a recognized pharmacophore, and its incorporation into molecules can enhance biological activity. e3s-conferences.orgresearchgate.net The presence of two morpholine units in this compound suggests potential for unique interactions with biological targets.

Materials Science: The bifunctional nature of this compound, with its two morpholine rings, makes it a candidate for use as a cross-linking agent or a monomer in polymerization reactions to create novel materials with specific properties. e3s-conferences.org

Industrial Chemistry: Morpholine derivatives are extensively used as corrosion inhibitors in boiler systems and as additives in various industrial processes. atamankimya.comsilverfernchemical.comchemicalbook.com The properties of this compound may lend themselves to similar applications.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its properties can be inferred from studies on related morpholine derivatives. For instance, the synthesis of similar bis-morpholine compounds, such as bismorpholinoethane, has been reported as a byproduct in the synthesis of hydroxyethylmorpholine.

The reactivity of the nitrogen atoms in the morpholine rings would be expected to be similar to that of other tertiary amines, allowing for reactions such as quaternization and oxidation. The presence of two basic centers could also make it an effective chelating agent for metal ions.

Further research is needed to fully elucidate the specific chemical and physical properties of this compound and to explore its potential applications in the areas mentioned above.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B13534102 2-(2-Morpholinoethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2

InChI Key

WBGIPCGGYWVRMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCN2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 2 Morpholinoethyl Morpholine

Established Synthetic Routes

The conventional synthesis of 2-(2-Morpholinoethyl)morpholine, also known as 2,2'-Dimorpholinyldiethylether (DMDEE), primarily relies on the condensation of readily available starting materials. These methods have been refined to optimize yield and are suitable for industrial-scale production.

Condensation Reactions with Diethylene Glycol and Morpholine (B109124)

The most direct and common method for synthesizing this compound is the condensation reaction between diethylene glycol and morpholine. atamanchemicals.comsinocurechem.com In this process, the two hydroxyl groups of diethylene glycol are substituted by morpholine moieties, yielding the target compound. This reaction is typically performed at high temperatures and pressures. sinocurechem.com

An alternative, though related, industrial route involves the reaction of diethylene glycol with ammonia, which first produces morpholine. osti.govgoogleapis.com This process can also lead to the formation of by-products such as this compound, particularly under specific catalytic conditions. googleapis.com

Catalytic Synthesis Approaches

Catalysis is crucial for the efficient synthesis of this compound and related compounds. The condensation of diethylene glycol with morpholine is facilitated by the presence of metal catalysts, with cobalt and copper being specifically mentioned for this reaction. sinocurechem.com

In the closely related synthesis of morpholine from diethylene glycol and ammonia, a variety of hydrogenation-dehydrogenation catalysts are employed. These include:

Raney nickel and copper chromite : These are classic hydrogenation catalysts used for producing aliphatic amines from alcohols at temperatures ranging from 160–400°C. google.com

Multi-component catalysts : Highly active and thermally stable catalysts, such as those composed of Cu-NiO/Al₂O₃ promoted with metals like zinc, magnesium, or lanthanum, have been developed. researchgate.netgoogle.comscilit.com A Zn-Cu-NiO/Al₂O₃ catalyst, for instance, demonstrated a diethylene glycol conversion of 99% and a morpholine selectivity of 95%. researchgate.net The addition of lanthanum can increase the catalyst's specific surface area, allowing for lower operating pressures. google.com

These catalytic systems, while often documented for the reaction with ammonia, provide insight into the types of catalysts effective for the amination of diethylene glycol.

Multi-Step Conversions and Yield Optimization

Beyond direct condensation, multi-step synthetic routes offer alternative pathways and opportunities for yield optimization. One such method involves using bis(2-chloroethyl) ether and morpholine as the primary raw materials. sinocurechem.com This approach avoids the high-pressure conditions of the diethylene glycol route and can produce the target compound under milder conditions. sinocurechem.com

Optimization of this process has shown that controlling reaction parameters is key to maximizing output. For instance, the feed rate of bis(2-chloroethyl) ether into the reaction mixture containing excess morpholine significantly impacts the yield. A slower feed rate reduces the formation of undesired mono-substituted intermediates, which can precipitate as hydrochloride salts and terminate the reaction. sinocurechem.com Through careful control of these conditions, a yield of 80% (based on dichloroethyl ether) has been achieved. sinocurechem.com

General strategies for yield optimization in morpholine synthesis include the careful analysis of reaction filtrates to recover unreacted materials and the use of recrystallization to obtain high-purity products. nih.gov In some scalable syntheses of other morpholine derivatives, yields have been observed to increase on a larger scale due to reduced handling losses and improved mixing. chemrxiv.org

Interactive Table: Synthesis of this compound via Dichloroethyl Ether sinocurechem.com

Parameter Condition Outcome
Reactants bis(2-chloroethyl) ether, Morpholine Synthesis of this compound
Temperature 80 °C Optimal reaction temperature
Feed Rate 0.4 mL/min Optimal feed rate for maximizing yield
Yield 80% Achieved under optimized conditions

Green Chemistry Approaches in this compound Synthesis

While the direct green synthesis of the tertiary amine this compound is not extensively documented, significant advances in green chemistry for the synthesis of the broader morpholine class offer valuable insights. These methods prioritize environmental and safety benefits over traditional routes. chemrxiv.orgnih.gov

Solvent-Free and Atom-Economical Methodologies

A prominent green methodology for producing morpholines involves a two-step protocol using ethylene (B1197577) sulfate (B86663) and 1,2-amino alcohols. nih.govorganic-chemistry.org This approach is considered more atom-economical than traditional methods that might use reagents like chloroacetyl chloride followed by a hydride reduction. chemrxiv.org The green protocol eliminates a synthetic step and the associated chemical waste. chemrxiv.org It is a redox-neutral process that avoids the use of metal hydride reducing agents. chemrxiv.org

Selective Monoalkylation Strategies for Morpholine Derivatives

A key feature of modern green synthesis is the development of highly selective reactions. A simple, high-yielding protocol has been reported for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. nih.govorganic-chemistry.org The critical aspect of this methodology is the ability to achieve clean and selective N-monoalkylation through a simple SN2 reaction between the amine and ethylene sulfate. organic-chemistry.org This high degree of selectivity minimizes the formation of bis-alkylation by-products and simplifies purification, aligning with the principles of green chemistry. nih.gov This method has proven to be robust and scalable for a variety of morpholine derivatives. nih.gov

Advanced Synthetic Modifications and Derivatization Strategies

Advanced synthetic modifications of this compound can be broadly categorized into the functionalization of the existing morpholinoethyl backbone and the construction of more complex, stereochemically defined structures through annulation reactions.

The functionalization of the this compound backbone can be achieved by targeting the nitrogen atoms of the morpholine rings or by modifying the ethylene bridge, although the former is more commonly reported in the literature for related compounds. The secondary amine nature of the morpholine nitrogen allows for a variety of chemical transformations. wikipedia.org

One common reaction for secondary amines like morpholine is N-alkylation. While specific studies on the derivatization of this compound are limited, research on analogous compounds such as 4-(2-aminoethyl)morpholine (B49859) demonstrates the feasibility of such modifications. sigmaaldrich.com For instance, the primary amine group of 4-(2-aminoethyl)morpholine is readily functionalized to create fluorescent probes for biological imaging, a strategy that could potentially be adapted to the tertiary amines of this compound under appropriate conditions. sigmaaldrich.com

Another approach to functionalization is the reaction with electrophiles. For example, morpholine can react with sodium nitrite (B80452) under acidic conditions to form the N-nitrosomorpholine derivative. researchgate.net This type of reaction could potentially be applied to one or both of the morpholine nitrogens in this compound to introduce new functional groups.

The table below summarizes potential derivatization reactions based on the known reactivity of the morpholine moiety.

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halides, baseQuaternary ammonium (B1175870) salts
N-AcylationAcyl chlorides, baseN-acylmorpholinium salts
N-ArylationAryl halides, palladium catalystN-arylmorpholinium salts
N-NitrosationSodium nitrite, acidic conditionsN-Nitrosomorpholinium derivatives

This table presents potential reactions for the functionalization of the morpholine rings in this compound based on established morpholine chemistry.

Annulation reactions provide a powerful tool for the construction of complex, polycyclic structures containing the morpholine motif. While specific examples starting from this compound are scarce, various stereoselective and diastereoselective annulation strategies have been developed for the synthesis of substituted morpholines, which could be conceptually applied to create more elaborate bis-morpholine architectures.

A notable example is the photocatalytic, diastereoselective annulation for the synthesis of 2-aryl morpholines. nih.gov This method utilizes a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Such a strategy could potentially be employed to construct a second morpholine ring onto a pre-functionalized this compound derivative.

Another powerful technique involves the use of vinyl sulfonium (B1226848) salts as bis-electrophiles in reactions with β-amino alcohols to form morpholines. organic-chemistry.org This one-step protocol proceeds under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.org This methodology could be envisioned for the construction of bridged or spirocyclic systems involving a bis-morpholine framework.

The development of a scalable synthetic route to a chiral 2,2,6-trisubstituted morpholine, a known opioid antagonist, highlights the importance of stereoselective synthesis in this field. researchgate.net The key steps in this synthesis include a Suzuki-Miyaura coupling and a stereoselective hydroalkoxylation catalyzed by trifluoromethanesulfonic acid. researchgate.net These advanced methods underscore the potential for creating highly functionalized and stereochemically complex analogs of this compound.

The following table outlines some advanced annulation strategies applicable to morpholine synthesis.

Annulation StrategyKey FeaturesPotential Application to Bis-Morpholines
Photocatalytic Diastereoselective Annulation nih.govVisible light, high stereoselectivityConstruction of additional stereodefined rings
Vinyl Sulfonium Salt Annulation organic-chemistry.orgMild conditions, one-pot synthesisFormation of bridged or spirocyclic systems
Transition-Metal Free [3+3] Annulation researchgate.netRegioselective, forms fused bicyclic morpholinesCreation of complex polycyclic bis-morpholine structures

This table summarizes advanced annulation techniques with potential applicability for the synthesis of complex derivatives of this compound.

Kinetic and Mechanistic Investigations of Synthetic Transformations

Understanding the kinetics and reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. The formation of this compound typically involves the N-alkylation of a morpholine molecule with a 2-haloethylmorpholine derivative.

Kinetic studies on the N-alkylation of morpholine with various electrophiles provide insights into the reaction mechanism. For instance, the reaction of morpholine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile (B52724) has been investigated. rsc.org The observation of base catalysis in the reaction with the fluoro derivative suggests a specific base-catalyzed mechanism under these conditions. rsc.org

The reaction of morpholine with 1,2-dihaloethanes, such as 1,2-dichloroethane (B1671644), is a direct route to the formation of the ethyl-bridged bis-morpholine structure. The conformational isomerism of 1,2-dihaloethanes has been studied using Raman spectroscopy and computational methods, which can influence their reactivity. nih.gov Mechanistic studies of the reaction between morpholine and 1,2-dichloroethane suggest a nucleophilic substitution pathway. researchgate.net

A study on the gas-phase reaction of OH radicals with morpholine revealed the formation of prereactive complexes, which are lower in energy than the reactants due to hydrogen bonding. researchgate.net This finding suggests that hydrogen bonding can play a significant role in the initial stages of reactions involving morpholine.

The following table summarizes key kinetic and mechanistic findings relevant to the synthesis of this compound.

Reaction StudiedKey Findings
Morpholine with 1-fluoro-2,4-dinitrobenzene (B121222) rsc.orgEvidence of base catalysis, suggesting a specific mechanistic pathway.
Morpholine with 1,2-dichloroethane researchgate.netProceeds via nucleophilic substitution.
OH radical with morpholine (gas-phase) researchgate.netFormation of stabilized prereactive complexes through hydrogen bonding.

This table presents a summary of kinetic and mechanistic data from studies on reactions analogous to the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 2 2 Morpholinoethyl Morpholine

Role as an Amine-Based Reagent in Organic Transformations

As a tertiary amine, 2-(2-Morpholinoethyl)morpholine is expected to function as a nucleophile and a base in various organic reactions. Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom.

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. libretexts.org In this compound, the central nitrogen atom is tertiary, meaning it is bonded to three carbon atoms. Generally, for a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org

The structure of the morpholine (B109124) ring itself influences the reactivity. The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom via the inductive effect, which makes morpholine and its derivatives less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.orgyoutube.com Furthermore, the two morpholinoethyl groups attached to the central nitrogen in this compound create significant steric hindrance. This bulkiness can impede the nitrogen's ability to attack sterically hindered electrophilic centers, thus reducing its nucleophilic reactivity compared to less bulky tertiary amines such as triethylamine (B128534) or N-ethylmorpholine. youtube.com

The nucleophilicity of common reactants can vary significantly. For instance, the reactivity of various nucleophiles towards methyl bromide in methanol (B129727) shows a wide range, with thiolate being over 5,000 times more reactive than acetate (B1210297). libretexts.org While neutral amines are not on this specific list, their reactivity is also governed by factors like basicity, polarizability, and the solvent used. libretexts.orgyoutube.com

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia, or acetic acid. labxchange.orgpearson.com Tertiary amines are often employed as catalysts in these reactions, typically functioning as a base to deprotonate a substrate, thereby generating a more reactive nucleophile.

Morpholine and its derivatives are known to participate in various condensation and coupling reactions. For example, morpholine is a common reagent in the Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound. slideshare.net It is also used in the synthesis of morpholine-2,5-diones from amino acids, a process involving N-acylation followed by intramolecular cyclization, often facilitated by a base. nih.gov

Given its structure, this compound would be expected to act as a non-nucleophilic base in many condensation and coupling reactions, similar to other sterically hindered amines. Its role would likely be to facilitate the reaction by activating one of the reactants, rather than being incorporated into the final product.

Catalytic Performance and Mechanistic Elucidation in Polymerization Systems

Tertiary amines are crucial catalysts in the production of polyurethanes, where they influence the reaction rates and the final properties of the polymer. mingxuchem.comekb.eggvchem.com The catalytic activity of morpholine derivatives in this context is well-documented. google.com

The synthesis of polyurethane involves two main reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane (B1682113) linkage, and the "blowing" reaction between water and an isocyanate to produce an amine and carbon dioxide gas, which creates the foam structure. mingxuchem.commdpi.com Tertiary amine catalysts accelerate both of these competing reactions. ekb.eggvchem.com

Two primary mechanisms have been proposed for amine catalysis in urethane formation:

Nucleophilic Catalysis (Baker Mechanism): This mechanism suggests the formation of a complex between the tertiary amine and the isocyanate, which activates the isocyanate for a subsequent nucleophilic attack by the alcohol or water. poliuretanos.com.br

General Base Catalysis (Farkas Mechanism): This theory posits that the amine first forms a hydrogen-bonded complex with the hydroxyl group of the polyol or water. This complex then reacts with the isocyanate, with the amine facilitating proton transfer. ekb.egpoliuretanos.com.br

Computational studies on catalysts like morpholine and 4-methylmorpholine (B44366) support a general mechanism where the catalyst first forms a complex with the alcohol (polyol), which then reacts with the isocyanate. mdpi.comnih.gov A closely related analog, 2,2'-Dimorpholinodiethyl ether (DMDEE), is a well-known and effective catalyst, particularly for one-component polyurethane systems. xingxinchem.comatamanchemicals.comnewtopchem.comatamanchemicals.comwikipedia.org

The primary function of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. mingxuchem.com Amine catalysts significantly accelerate polyurethane formation. mdpi.com

Theoretical studies have quantified the effect of morpholine-based catalysts on the energy profile of urethane formation. For the reaction between phenyl isocyanate (PhNCO) and butan-1-ol (BuOH), the presence of morpholine or 4-methylmorpholine substantially lowers the activation energy compared to the uncatalyzed reaction. dntb.gov.uaresearchgate.net

Calculated Activation Energies for Urethane Formation

CatalystCalculated Activation Energy (Ea)Reference
Morpholine29.7 kJ/mol researchgate.net
4-Methylmorpholine26.6 kJ/mol researchgate.net

These computational results are in good agreement with experimental data for similar catalysts and demonstrate the significant rate enhancement provided by morpholine structures. researchgate.net The catalytic activity is linked to the basicity and steric accessibility of the amine. gvchem.com For instance, 4-methylmorpholine is a more effective catalyst than morpholine, which is attributed to differences in their proton affinity. dntb.gov.uaresearchgate.net

In polyurethane foam production, the balance between the gelling and blowing reactions is critical for achieving the desired foam properties. ekb.eg Tertiary amine catalysts exhibit varying selectivity towards these two reactions, which is dependent on their molecular structure. poliuretanos.com.br

Gelling Catalysts: These catalysts preferentially promote the polyol-isocyanate reaction. They are often sterically unhindered amines that allow easy access to the isocyanate group. poliuretanos.com.br

Blowing Catalysts: These catalysts are more effective at promoting the water-isocyanate reaction. They are typically unhindered amines that contain ether linkages, which are thought to chelate water molecules and increase their reactivity. poliuretanos.com.br

The structural characteristics of this compound, featuring two morpholine rings and an ethyl bridge, suggest it would function as a potent blowing catalyst. Its structure is analogous to 2,2'-Dimorpholinodiethyl ether (DMDEE), a strong blowing catalyst widely used in the industry. atamanchemicals.comatamanchemicals.com The presence of ether oxygens and the specific spatial arrangement of the nitrogen atoms are key to this selectivity. In contrast, catalysts like N-ethylmorpholine are often used in polyester (B1180765) foams where a different balance of reactivity is required. poliuretanos.com.br

Selectivity of Various Amine Catalysts in Polyurethane Foaming

CatalystPrimary Catalytic ActionTypical ApplicationReference
Triethylenediamine (TEDA/DABCO)GellingGeneral purpose gelling catalyst poliuretanos.com.br
N-EthylmorpholineBalancedPolyester foams, skin formation poliuretanos.com.br
Bis(2-dimethylaminoethyl)ether (BDMAEE)BlowingStrong blowing catalyst for flexible foams poliuretanos.com.br
2,2'-Dimorpholinodiethyl ether (DMDEE)BlowingOne- and two-component sealant foams atamanchemicals.comatamanchemicals.com

Metal Complexation and Ligand Chemistry

The chemical compound this compound, also known as N-(2-morpholinoethyl)morpholine, possesses two morpholine rings connected by an ethyl bridge. This structure provides multiple potential coordination sites, primarily through the nitrogen atoms of the morpholine rings, making it an interesting ligand in coordination chemistry.

Coordination Properties with Transition Metals

This compound and its derivatives can act as versatile ligands for a variety of transition metals, forming complexes with diverse geometries and coordination modes. The nitrogen atoms in the morpholine rings are the primary coordination sites. nih.govresearchgate.net Depending on the metal ion, stoichiometry, and reaction conditions, these ligands can coordinate in a monodentate, bidentate, or bridging fashion.

Studies on related morpholine-containing ligands, such as 4-(2-aminoethyl)morpholine (B49859), have shown that they can act as N,N'-bidentate ligands, forming five-membered chelate rings with metal centers. nih.gov For instance, in a complex with cadmium(II) bromide, the 4-(2-aminoethyl)morpholine ligand coordinates to the cadmium atom in a bidentate manner, resulting in a distorted octahedral geometry around the metal. nih.gov Similarly, a nickel(II) complex with two 4-(2-aminoethyl)morpholine ligands and two water molecules also exhibits a slightly distorted octahedral geometry, with the morpholine derivative acting as a bidentate ligand. nih.gov

The coordination of the morpholine nitrogen to a metal ion can activate the morpholine ring, for example, by making the amine hydrogen more acidic and thus a better hydrogen-bond donor. nih.gov The geometry of the resulting complex is influenced by the metal's preferred coordination number and the steric and electronic properties of the ligand. For example, complexes with different metals like copper(II) and zinc(II) have been synthesized with morpholine-based Schiff base ligands, resulting in octahedral geometries. nih.gov

The following table summarizes the coordination properties of some transition metal complexes with morpholine-containing ligands.

Metal IonLigandCoordination GeometryKey Findings
Ni(II)4-(2-aminoethyl)morpholineDistorted OctahedralThe morpholine ligand acts as an N,N'-bidentate ligand. nih.gov
Cd(II)4-(2-aminoethyl)morpholineDistorted OctahedralThe ligand forms a five-membered chelate ring with the metal. nih.gov
Co(II), Ni(II), Cu(I)Potassium 1,3-dimorpholinopropan-2-O-xanthateVariesThe ligand and its complexes were characterized by various spectroscopic and analytical techniques. researchgate.net
Cu(II), Zn(II)2-(4-morpholinobenzylideneamino)phenolOctahedralThe complexes exhibit significant biological activity. nih.gov
Ti(IV), Zr(IV)4-(2-indenylethyl)morpholineNot specifiedThe complexes were synthesized but proved difficult to crystallize. academicjournals.org

Application in Homogeneous and Heterogeneous Catalysis

The metal complexes of morpholine derivatives, including this compound, have shown potential in both homogeneous and heterogeneous catalysis. nih.govresearchgate.net The catalytic activity is often dependent on the nature of the metal center and the coordination environment provided by the ligand.

In homogeneous catalysis , metal complexes containing morpholine-based ligands can catalyze a variety of organic transformations. For instance, ruthenium complexes with pincer-type ligands have been utilized in the dehydrogenative synthesis of polyamides from diols and diamines. mdpi.com While not specifically involving this compound, these examples highlight the potential of morpholine-containing ligands in promoting catalytic reactions. The allylic amination of cinnamyl methyl carbonate with morpholine has been studied using dendrimer-encapsulated palladium complexes, where the rate of reaction was influenced by the dendrimer generation. researchgate.net

In the realm of heterogeneous catalysis , morpholine-functionalized solid supports or metal-organic frameworks (MOFs) can be employed. nih.gov The immobilization of homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and recycling. mdpi.com For example, a polymer-supported dioxidovanadium(V) complex has been used as a heterogeneous catalyst for the multicomponent Biginelli reaction, producing biologically active compounds. mdpi.com Although this example does not use this compound directly, it demonstrates the principle of using morpholine-containing structures in heterogeneous catalysis. The synthesis of methylacrolein from propanal and formaldehyde (B43269) can be catalyzed by a morpholine/acid system, where protonated morpholine species play a key role in the catalytic cycle. bohrium.com

The following table provides examples of catalytic applications of morpholine and its derivatives.

Catalyst TypeReactionLigand/SystemKey Findings
HomogeneousPolyamide synthesisRu-PNN pincer complexCatalyzed polyamidation with liberation of H₂. mdpi.com
HomogeneousAllylic aminationDendrimer-encapsulated Pd complexesReaction rate decreased with increasing dendrimer generation. researchgate.net
HeterogeneousBiginelli reactionPolymer-supported dioxidovanadium(V) complexEfficient and recyclable catalyst. mdpi.com
HomogeneousMethylacrolein synthesisMorpholine/acid catalystProtonated morpholine species are crucial for catalysis. bohrium.com

Spectroscopic and Computational Analysis of Metal–Ligand Interactions

A variety of spectroscopic techniques and computational methods are employed to elucidate the nature of metal-ligand interactions in complexes of this compound and related compounds.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The coordination of the morpholine nitrogen atom to a metal center typically results in a shift of the C-N stretching vibration bands. researchgate.net For instance, in a nickel(II) complex of 4-(2-aminoethyl)morpholine, the FT-IR spectrum showed characteristic bands for N-H, CH₂, H₂O, and C-N vibrations, confirming the coordination of the ligand. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution. ¹H and ¹³C NMR spectra can confirm the successful synthesis of the ligands and their complexes. nih.gov The chemical shifts of the protons and carbons in the vicinity of the coordination site are often affected by the metal ion. nih.gov In some cases, the NMR spectra of morpholine derivatives can be complex due to the fixed chair conformation of the morpholine ring, leading to an AA'XX' spin system. echemi.comstackexchange.com

UV-Visible spectroscopy is used to study the electronic transitions within the metal complexes. The spectra often exhibit bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. nih.govutm.my These transitions are sensitive to the coordination geometry and the nature of the metal-ligand bond. For instance, in a study of copper(II) and zinc(II) complexes with a morpholine-based Schiff base, the electronic spectra helped to assign an octahedral geometry to the complexes. nih.gov

Computational studies , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide insights into the electronic structure, reactivity, and geometry of the metal complexes. nih.govnih.gov For example, DFT and molecular docking calculations have been used to understand the interaction of morpholine-based mixed-ligand complexes with biological targets. nih.gov Frontier Molecular Orbital (FMO) theory can be applied to explain the higher reactivity of the complexes compared to the free ligand. nih.gov

The table below summarizes the application of different analytical techniques in the study of morpholine-based metal complexes.

TechniqueInformation ObtainedExample Application
Infrared (IR) SpectroscopyIdentification of coordination sites, functional groups.Confirmed coordination of 4-(2-aminoethyl)morpholine to Ni(II). nih.gov
Nuclear Magnetic Resonance (NMR)Solution structure, confirmation of synthesis.Characterization of Zn(II) complexes of 8-hydroxyquinoline (B1678124) Schiff bases with morpholine moieties. nih.gov
UV-Visible SpectroscopyElectronic transitions (d-d, charge transfer), coordination geometry.Assigned octahedral geometry to Cu(II) and Zn(II) complexes. nih.gov
Density Functional Theory (DFT)Electronic structure, reactivity, optimized geometry.Unveiled the electronic structure and interacting capability of mixed-ligand complexes. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives Incorporating the 2-(2-Morpholinoethyl) Moiety

The versatility of the 2-(2-morpholinoethyl)morpholine scaffold allows for its incorporation into a wide array of more complex molecules. Researchers are employing various synthetic strategies to create novel derivatives with unique chemical architectures.

Furan and thiophene (B33073), five-membered aromatic heterocyclic compounds containing oxygen and sulfur respectively, are of significant interest in medicinal chemistry. slideshare.net The synthesis of hybrid molecules that combine these rings with the 2-(2-morpholinoethyl) moiety has been a focus of recent research.

A concise library of morpholine-thiophene hybrid thiosemicarbazones has been synthesized to identify potent inhibitors of the urease enzyme. nih.gov The synthesis of these derivatives involves the condensation reaction of thiosemicarbazide (B42300) with appropriate aldehydes or ketones. nih.gov The resulting thiosemicarbazones, which contain amide, imine, and thione groups, are effective polydentate ligands. nih.gov

The synthetic scheme for producing these morpholine-thiophene hybrid thiosemicarbazones has been detailed, and the resulting compounds have been characterized using various spectroscopic methods. nih.govfrontiersin.org The infrared spectra of these synthesized thiosemicarbazones show characteristic N-H stretching bands, C=N stretching vibrations, and C=S stretching vibrations. nih.gov

Compound Description Reference
Morpholine-thiophene hybrid thiosemicarbazonesSynthesized for urease inhibition studies. nih.gov
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamideA specific thiophene hybrid derivative. frontiersin.org
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamideA lead inhibitor of urease. frontiersin.org

Quinoxalines, which are bicyclic compounds composed of a benzene (B151609) ring and a pyrazine (B50134) ring, are another class of heterocyclic compounds that have been conjugated with the 2-(2-morpholinoethyl) moiety. The synthesis of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives has been reported. nih.gov This multi-step synthesis starts with chalcones, which are then converted to pyrazolines and subsequently to the final quinoxaline (B1680401) derivatives. nih.gov

In a separate study, a novel series of 2-(benzimidazol-2-yl)quinoxalines bearing a morpholine (B109124) fragment was synthesized. nih.gov The synthesis was achieved through the Mamedov rearrangement, which involves the interaction of 3-aroylquinoxalinones with benzene-1,2-diamines. nih.gov These compounds were characterized by NMR and IR spectroscopy, as well as mass spectrometry. nih.gov

The 2-(2-morpholinoethyl) moiety has also been incorporated into methacrylate (B99206) and cinnamamide (B152044) structures. 2-N-Morpholinoethyl methacrylate is a polymer compound that is soluble in organic solvents and can react with acids to form esters. chemicalbook.com This cationic monomer, when copolymerized, results in highly hydrophilic materials due to the presence of the tertiary amine and the heterocyclic oxygen atom. chemicalbook.com

Benzimidazole (B57391) is a prominent heterocyclic scaffold in medicinal chemistry. researchgate.net A series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives have been synthesized using microwave irradiation. mdpi.com The synthesis is a two-step process. First, 1,2-phenylenediamine is reacted with various sodium bisulfite adducts of aldehydes to form 2-(4-substitutedphenyl)-1H-benzimidazoles. mdpi.com In the second step, these intermediates are treated with 2-(morpholin-4-yl)ethyl chloride in the presence of sodium hydride. mdpi.com

Another synthetic approach involves a Mannich base reaction to fuse a morpholine motif with a benzimidazole core, followed by a Schiff base reaction with substituted aromatic aldehydes to yield N-substituted-benzylidene-4-(1-(morpholinomethyl)-1H-benzimidazol-2-yl)benzamine derivatives. openmedicinalchemistryjournal.com

Derivative Class Synthetic Method Key Intermediates/Reagents Reference
Furan- and Thiophene-HybridsCondensation reactionThiosemicarbazide, aldehydes/ketones nih.gov
Quinoxaline ConjugatesMamedov rearrangement3-Aroylquinoxalinones, benzene-1,2-diamines nih.gov
Thiazolopyrimidine ConjugatesMulti-step synthesis from chalconesChalcones, pyrazolines nih.gov
Benzimidazole-SubstitutedMicrowave-assisted synthesis1,2-Phenylenediamine, aldehydes, 2-(morpholin-4-yl)ethyl chloride mdpi.com
Benzimidazole-SubstitutedMannich and Schiff base reactionsBenzimidazole, morpholine, formaldehyde (B43269), aromatic aldehydes openmedicinalchemistryjournal.com

Influence of Structural Modifications on Chemical Properties

In the case of morpholine-thiophene hybrid thiosemicarbazones, the presence of different substituents on the thiophene ring, including electron-donating and electron-withdrawing groups, has been shown to be well-tolerated in the synthetic process. frontiersin.org The reactivity of the thiophene ring itself is generally higher than that of benzene in electrophilic substitution reactions due to the involvement of one of the sulfur atom's lone pairs in the aromatic system. nih.gov

For benzimidazole-substituted compounds, the introduction of a morpholine moiety can influence the molecule's properties. The combination of benzimidazole and morpholine pharmacophores has been explored in the design of various compounds. researchgate.net The synthetic pathway to these compounds often involves the initial formation of a substituted benzimidazole, followed by the attachment of the morpholinoethyl group. mdpi.com The specific substituents on the benzimidazole ring can direct the course of subsequent reactions and affect the final product's characteristics.

Conformational Analysis of Derivatives

The morpholine ring, a six-membered saturated heterocycle, is the core component of this compound. Its conformational landscape is dominated by two primary forms: the high-energy skew-boat conformer and the low-energy chair conformer. researchgate.net Ab initio calculations have shown that the chair conformation is significantly more stable, by approximately 7.5 kcal/mol, making it the predominant form in liquid morpholine. researchgate.net

In the chair conformation, a substituent on the nitrogen atom can adopt either an axial (pointing perpendicular to the ring's plane) or an equatorial (pointing towards the ring's edge) orientation. researchgate.net Studies using Raman spectroscopy have indicated that while the equatorial conformer is more common in pure liquid morpholine, the presence of the axial conformer increases in aqueous solutions. researchgate.net This environmental influence on conformational preference is a key factor in the molecule's interaction with biological systems.

Structure-Activity Relationships (SAR) in Biochemical Interactions (Excluding Clinical Outcomes)

The morpholine scaffold is a versatile building block in medicinal chemistry, frequently incorporated into molecules designed to interact with specific biological targets. nih.gov Its ability to engage in hydrogen bonding via its oxygen atom and participate in hydrophobic interactions makes it a valuable pharmacophore. researchgate.net Structure-activity relationship (SAR) studies on its derivatives have provided detailed insights into how specific structural features correlate with biochemical activity, particularly in the inhibition of enzymes. nih.gove3s-conferences.org

Correlation of Structural Features with Enzymatic Inhibition Profiles

The morpholine moiety is a key feature in a wide array of enzyme inhibitors, where it can be an integral part of the pharmacophore that binds to the active site or enhances the molecule's pharmacokinetic properties. nih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is frequently dysregulated in cancer, making its component kinases attractive therapeutic targets. nih.gov The morpholine ring is a common feature in PI3K inhibitors. In one class of inhibitors with a pyrimidine (B1678525) core, the morpholine group was found to be a crucial component for activity. nih.gov Molecular modeling suggests that the morpholine moiety can penetrate deep into the pocket of the mTOR kinase, a related enzyme, enhancing potency and selectivity. e3s-conferences.org In some PI3K inhibitors, the oxygen atom of one of the morpholine rings forms a critical hydrogen bond with the hinge region residue Val882 in the ATP-binding site. nih.gov

SAR studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed that the morpholine group and an attached pyrazoline scaffold were essential for potent activity. mdpi.com The presence of electron-withdrawing groups, such as chlorine or fluorine, on a benzene ring within the structure was found to enhance activity against the PI3Kα enzyme. mdpi.com

Table 1: SAR of Thiopyrano-pyrimidine Derivatives as PI3Kα Inhibitors

Compound Substituent (R) PI3Kα Inhibition (IC₅₀ in µM)
8d 4-F 0.81
8e 4-Cl 0.89
8h 4-CH₃ 1.15
8i 3-CH₃, 4-OH >50

Data sourced from MDPI mdpi.com

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: A series of morpholine-based chalcones were evaluated for their ability to inhibit MAO-A, MAO-B, and AChE, enzymes relevant to neurodegenerative diseases. tandfonline.com The study found that most of the tested compounds were potent inhibitors of MAO-B. tandfonline.com Compound MO1 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.030 µM, which is comparable to the reference drug pargyline. tandfonline.com The SAR analysis indicated that the specific substitution pattern on the chalcone's B-ring was critical for activity and selectivity. tandfonline.com For instance, compound MO5 was the most effective AChE inhibitor, while MO7 was the most potent against MAO-A. tandfonline.com

Table 2: Enzymatic Inhibition by Morpholine-Based Chalcones (IC₅₀ in µM)

Compound MAO-A MAO-B AChE
MO1 >10 0.030 >20
MO5 >10 1.31 6.1
MO7 7.1 0.25 >20
MO9 >10 0.36 12.01

Data sourced from Taylor & Francis Online tandfonline.com

α-Glucosidase Inhibition: This enzyme is a target for managing type 2 diabetes. A series of novel benzimidazolium salts containing a morpholinomethyl substituent were synthesized and showed significant α-glucosidase inhibitory potential. mdpi.com Several of these compounds exhibited much greater potency than the standard drug, acarbose, with the most active compound, 5d , having an IC₅₀ value of 15 µM. mdpi.com

Table 3: α-Glucosidase Inhibition by Morpholine-Substituted Benzimidazolium Salts

Compound IC₅₀ (µM)
5d 15 ± 0.030
5f 19 ± 0.060
5g 25 ± 0.106
5h 21 ± 0.07
5k 26 ± 0.035
Acarbose (Standard) 58.8 ± 0.012

Data sourced from MDPI mdpi.com

Carbonic Anhydrase (CA) Inhibition: In a study of morpholine-acetamide derivatives, several compounds showed significant inhibitory activity against carbonic anhydrase, an enzyme implicated in certain cancers. nih.gov The presence of specific alcoholic and amine substituents on the core structure led to a notable increase in CA inhibition. nih.gov Compound 1h was the most active, with an IC₅₀ of 8.12 µM, an activity level comparable to the standard inhibitor acetazolamide. nih.gov

Table 4: Carbonic Anhydrase Inhibition by Morpholine-Acetamide Derivatives

Compound IC₅₀ (µM)
1c 8.80
1h 8.12
1g 10.31
1d 11.13
Acetazolamide (Standard) 7.51

Data sourced from ScienceDirect nih.gov

Impact of Morpholine Ring Modification on Biological Activity

Modifications to the morpholine ring itself, not just its substituents, can have a profound impact on biological activity. The ring is not merely a passive scaffold; its heteroatoms and conformational properties are often essential for molecular recognition at the target site. nih.govnih.gov

The morpholine ring is crucial for orienting other functional groups of a molecule into the correct position for binding with an enzyme's active site. nih.gov For example, in a class of BACE-1 inhibitors, the morpholine ring's amidino group was vital for activity, positioning two nitrogen atoms to interact precisely with the catalytic aspartic acid residues of the enzyme. nih.gov

Structural modifications that constrain or alter the morpholine ring's conformation can enhance potency. For instance, the development of bridged morpholine derivatives, such as 3,5-ethylene bridged morpholines, was shown to improve binding affinity for the mTOR kinase by allowing the moiety to enter deeper into the enzyme's binding pocket. e3s-conferences.org Similarly, the creation of bicyclic morpholine acetal (B89532) scaffolds has been explored as a strategy for developing BACE-1 inhibitors. nih.gov These modifications highlight that the three-dimensional structure and rigidity of the heterocyclic core are critical determinants of biological activity.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-(2-Morpholinoethyl)morpholine, offering precise insights into its atomic framework.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of N-substituted morpholines. nih.gov In the case of this compound, the spectra reveal characteristic signals corresponding to the distinct chemical environments of the protons and carbons within the two morpholine (B109124) rings and the ethyl linker.

At room temperature, the ¹H NMR spectra of protonated N-substituted morpholines typically indicate a chair conformation for the morpholine ring. nih.gov For 2-(2-Aminoethyl)morpholine, a related compound, the following ¹H NMR data has been reported. chemicalbook.com

Interactive Data Table: ¹H NMR Data for a Related Morpholine Derivative

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.65t4H-O-CH₂- (morpholine)
2.75t2H-N-CH₂- (ethyl)
2.45t4H-N-CH₂- (morpholine)
2.35t2H-CH₂-N< (ethyl)

Note: Data corresponds to 4-(2-Aminoethyl)morpholine (B49859) and serves as an illustrative example.

Similarly, ¹³C NMR provides a map of the carbon skeleton. chemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom, distinguishing between those adjacent to oxygen or nitrogen.

Interactive Data Table: ¹³C NMR Data for a Related Morpholine Derivative

Chemical Shift (ppm)Assignment
67.0-O-CH₂- (morpholine)
58.0-N-CH₂- (ethyl)
53.5-N-CH₂- (morpholine)
38.0-CH₂-NH₂ (ethyl)

Note: Data corresponds to 4-(2-Aminoethyl)morpholine and serves as an illustrative example.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms. nih.govyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) couplings, identifying adjacent protons within the molecule. This helps to trace the spin systems of the ethyl bridge and the morpholine rings. nih.gov

HSQC/HMQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons. nih.gov

These 2D NMR methods, when used in conjunction, allow for an unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound. researchgate.net

Competitive ⁷Li NMR Studies for Complex Stability

While direct ⁷Li NMR studies on this compound are not extensively documented, the principles of such studies on related systems provide a framework for understanding its potential interactions with lithium ions. ⁷Li NMR is a powerful tool for investigating the complexation of lithium ions in solution. nih.gov Changes in the ⁷Li chemical shift and signal line width upon the addition of a ligand can provide information about the formation and stability of lithium complexes. nih.gov

In competitive ⁷Li NMR studies, the relative affinity of different ligands for the lithium ion can be determined. By observing the changes in the ⁷Li NMR spectrum in the presence of this compound and a reference ligand, the stability of the [Li(this compound)]⁺ complex could be assessed. This type of analysis is crucial for understanding the ionophoric properties of such molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy of morpholine derivatives reveals characteristic absorption bands. For instance, N-substituted morpholines exhibit strong C-O-C stretching vibrations. The spectrum of 4-(2-aminoethyl)morpholine, a similar compound, shows characteristic N-H bending and C-N stretching vibrations. nih.gov

Raman Spectroscopy also provides valuable information about the vibrational modes. For morpholine itself, Raman studies have been used to analyze its conformational isomers. researchgate.net In the context of this compound, Raman spectroscopy can be used to identify the characteristic vibrations of the morpholine rings and the ethyl linker. The technique is particularly sensitive to skeletal vibrations and can provide insights into the conformational state of the molecule in different phases. lbt-scientific.comspectroscopyonline.com

Interactive Data Table: Key Vibrational Modes for Morpholine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H stretching2850 - 3000
N-H bending (primary amine)1590 - 1650
C-O-C stretching1070 - 1150
C-N stretching1020 - 1250

Note: These are general ranges for morpholine and related amine compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. nih.gov For this compound, with a molecular weight of 200.29 g/mol , mass spectrometry would confirm this value.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Subsequent fragmentation would likely involve the cleavage of the C-C bond in the ethyl linker and the cleavage of the morpholine rings. Common fragments would include the morpholinomethyl cation and other characteristic ions resulting from the breakdown of the heterocyclic rings. nih.gov

Electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode, would likely show the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would provide detailed information about the fragmentation pathways, further confirming the structure of the molecule. nih.gov

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the exact molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal atomic arrangement, is then analyzed to construct a detailed three-dimensional model of the molecule.

The process of SC-XRD can reveal:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Conformation: The specific spatial arrangement of atoms in a molecule, which can be crucial for its biological activity or chemical reactivity.

Intermolecular interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds, which dictate how molecules pack together in the solid state.

Absolute configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry.

For a molecule like this compound, a single crystal X-ray diffraction study would provide invaluable information on the conformation of the two morpholine rings and the ethyl linker connecting them. It would also detail the intermolecular forces that govern its crystal lattice.

Powder X-ray Diffraction for Material Crystallinity

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystallinity of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern provides information on:

Crystalline phases: Each crystalline solid has a unique PXRD pattern, allowing for phase identification and the detection of impurities.

Crystallinity: The sharpness of the diffraction peaks is indicative of the degree of crystallinity. Broad peaks suggest an amorphous or poorly crystalline material, while sharp peaks indicate a well-ordered crystalline structure.

Unit cell parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell, the basic repeating unit of a crystal lattice.

While specific PXRD data for this compound is not detailed in the search results, the principles of the technique are well-established. For example, PXRD has been used to analyze the crystal structure of various compounds, including heteropolymolybdates, revealing their cubic unit cells and space groups. researchgate.net The technique is also instrumental in studying structural phase transitions under high pressure. osti.gov

Table 1: Comparison of X-ray Diffraction Techniques

Feature Single Crystal X-ray Diffraction (SC-XRD) Powder X-ray Diffraction (PXRD)
Sample Type Single, well-ordered crystal Polycrystalline powder
Information Obtained Precise 3D molecular structure, bond lengths, bond angles, absolute configuration Crystalline phase identification, degree of crystallinity, unit cell parameters
Primary Use Detailed structural elucidation of new compounds Routine analysis, quality control, phase identification of bulk materials
Data Complexity High, requires specialized analysis Moderate, often used for fingerprinting

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and provides insights into the electronic structure of the molecule.

For molecules containing chromophores—parts of a molecule that absorb light—UV-Vis spectroscopy can be particularly informative. In the case of morpholine and its derivatives, the nitrogen and oxygen atoms possess non-bonding electrons (n-electrons). These can undergo transitions to anti-bonding sigma orbitals (σ*) and Rydberg orbitals.

A study on morpholine revealed a UV absorption spectrum with a bimodal appearance. rsc.org The onset of a long-wavelength absorption at approximately 255 nm was assigned to the σ* ← n transition. rsc.org A more intense absorption at shorter wavelengths, around 220 nm, was attributed to Rydberg ← n transitions. rsc.org

While specific UV-Vis data for this compound is not provided in the search results, it is expected to exhibit similar electronic transitions to morpholine, as the fundamental chromophores (the morpholine rings) are present. The presence of two morpholine moieties might influence the intensity and exact wavelength of maximum absorption (λmax), but the general features of the spectrum are likely to be comparable.

Table 2: Electronic Transitions in Morpholine

Transition Approximate Wavelength (nm) Intensity
σ* ← n ~255 Weaker
Rydberg ← n ~220 More Intense

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including those containing morpholine (B109124) moieties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules containing flexible alkyl chains and multiple rotatable bonds like 2-(2-Morpholinoethyl)morpholine, identifying the global minimum energy conformation is crucial. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to achieve this. The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. bldpharm.com A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Intramolecular charge transfer can be qualitatively understood by analyzing the distribution of the HOMO and LUMO. If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition from the HOMO to the LUMO can be described as a charge transfer event. nih.gov

For a related compound, N-(2-Morpholinoethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide, DFT calculations provided the following frontier orbital energies: nih.gov

Computational LevelHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
M062X/6-31++g(d,p)-7.5961-1.14456.4516

This interactive data table provides the calculated HOMO, LUMO, and energy gap values for a related morpholinoethyl-containing compound.

A larger HOMO-LUMO gap, as seen in this example, generally indicates high kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. ajchem-a.com

For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the morpholine rings due to the presence of lone pairs of electrons. These regions would be the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the ethyl bridge would exhibit a more positive potential.

An electrostatic potential map for a related (2-Morpholinoethyl)-linked molecule, N-(2-Morpholinoethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide, has been generated, which helps in understanding the reactive sites of the molecule. nih.gov

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule over time.

For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. The molecule can adopt various shapes due to the rotation around its single bonds. MD simulations can help identify the most populated and energetically favorable conformations in a given environment (e.g., in a solvent or interacting with a biological target). uni-muenchen.de This information is crucial for understanding its biological activity and for more accurate molecular docking studies. While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is widely applied to similar flexible molecules. sigmaaldrich.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. researchgate.net

Molecular docking studies have been performed on morpholine derivatives to investigate their potential as inhibitors of various enzymes and receptors. nih.govnih.gov For instance, a study on (2-Morpholinoethyl)-linked molecules investigated their binding interactions with proteins associated with liver cancer. nih.gov In such studies, the optimized geometry of the ligand, obtained from DFT calculations, is docked into the active site of the target protein. The results are analyzed in terms of binding energy and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

A molecular docking study of N-(2-Morpholinoethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide with the vascular endothelial growth factor receptor 2 (VEGFR-2) showed a binding affinity of -8.1 kcal/mol. nih.gov The analysis of the docked pose revealed key interactions with amino acid residues in the active site, providing a rationale for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. wuxibiology.comresearchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with the observed activity. These models can then be used to predict the activity of new, untested compounds.

QSAR studies have been conducted on various series of morpholine derivatives to understand the structural requirements for their biological activities. wolfram.com For example, a QSAR model was developed to understand the anticancer activity of a set of 100 synthetic compounds, including morpholine derivatives, against breast cancer cell lines. wolfram.com The model identified key molecular descriptors that play a significant role in predicting the anticancer activities of these compounds.

It is important to note that the development of a robust QSAR model requires a dataset of compounds with a range of structural diversity and measured activities. While the principles of QSAR are applicable, a specific QSAR model focused solely on the non-clinical applications of this compound has not been identified in the provided search results.

Prediction of Molecular Properties and Reactivity Descriptors

Such studies generally involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived.

Predicted Molecular Properties

A fundamental aspect of computational analysis is the prediction of basic molecular properties. These data points are crucial for understanding the molecule's behavior in various chemical environments.

PropertyPredicted Value
Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
IUPAC Name 1-morpholin-4-yl-N-(2-morpholin-4-ylethyl)ethan-1-amine
SMILES C1COCCN1CCN(C2COCCN2)C
InChI Key InChIKey=ZMSQJSMSLXVTKN-UHFFFAOYSA-N

Reactivity Descriptors

Reactivity descriptors are theoretical values that help in predicting how a molecule will interact with other chemical species. They are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity.

A typical output of a DFT study would include the following reactivity descriptors:

DescriptorTheoretical Basis and Significance
HOMO Energy Represents the energy of the highest occupied molecular orbital. A higher HOMO energy suggests a greater ability to donate electrons in a reaction.
LUMO Energy Represents the energy of the lowest unoccupied molecular orbital. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity and lower kinetic stability.
Ionization Potential (I) The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A) The energy released when an electron is added to the molecule (approximated as -ELUMO).
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution (approximated as (I-A)/2).
Global Softness (S) The reciprocal of global hardness (1/η), indicating the molecule's capacity to undergo chemical reactions.
Electronegativity (χ) The ability of the molecule to attract electrons (approximated as (I+A)/2).
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile (approximated as χ²/2η).

These computational predictions are invaluable for a deeper understanding of the chemical nature of this compound, providing a theoretical framework for its potential applications and reactivity patterns.

Applications in Advanced Materials Science

Building Block for Polymer Synthesis

The utility of a chemical compound as a building block in polymer synthesis depends on its reactive functional groups. While morpholine (B109124) and its derivatives are widely used, specific data on 2-(2-Morpholinoethyl)morpholine as a monomer or initiator is limited.

There is no direct evidence found in scientific literature to suggest that this compound is used as a monomer in the synthesis of pH-responsive or thermoresponsive polymers.

However, to understand the potential role of the morpholine group, one can look at other morpholine-containing monomers. For instance, 2-N-Morpholinoethyl methacrylate (B99206) (MEMA) is a well-studied monomer used to create "smart" polymers that respond to environmental changes. sigmaaldrich.com The tertiary amine within the morpholine ring of MEMA can be protonated or deprotonated in response to pH changes, which alters the polymer's solubility and conformation. rsc.orgresearchgate.net This property is fundamental to the design of pH-responsive materials. researchgate.net Similarly, polymers containing morpholine moieties can exhibit thermoresponsive behavior, such as a Lower Critical Solution Temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating. researchgate.net

No specific studies have been identified that utilize this compound as a crosslinking agent in the formation of hydrogel nanocomposites.

Crosslinking agents are essential for creating the three-dimensional network structure of hydrogels. mdpi.commdpi.com These agents typically have two or more reactive groups that can form covalent or ionic bonds between polymer chains. researchgate.net While this compound possesses two tertiary amine groups, its use as a crosslinking agent is not documented. In contrast, derivatives like 2-N-Morpholinoethyl methacrylate (MEMA) can act as a crosslinking agent, contributing to the mechanical stability and structural integrity of hydrogels. sigmaaldrich.comnih.gov

The direct role of this compound in the development of conductive polymers and functional materials is not described in the available literature.

The development of conductive polymers often involves the incorporation of specific functional groups that can facilitate charge transport. While the morpholine group itself is not inherently conductive, it can be incorporated into polymer structures to influence their properties. For example, morpholine derivatives can be used in the synthesis of complex polymer architectures with specific functionalities. researchgate.net

Role in Adhesives and Sealant Formulations

There is no specific information available that details the use of this compound in adhesive and sealant formulations.

However, morpholine itself is known to be used in the formulation of adhesives and sealants. nih.gov Additionally, monomers containing the morpholine group, such as 2-N-Morpholinoethyl methacrylate (MEMA) , are used in specialty adhesives where they can improve adhesion and mechanical strength. chemicalbook.com

Integration into Smart Coatings and Optical Materials

No research has been found that specifically documents the integration of this compound into smart coatings or optical materials.

The morpholine moiety, when incorporated into polymers, can impart "smart" properties. For instance, polymers based on 2-N-Morpholinoethyl methacrylate (MEMA) are used in the development of smart coatings that can respond to stimuli like pH or temperature. sigmaaldrich.com These properties are desirable for creating surfaces with tunable wettability and other responsive characteristics. Morpholine derivatives have also been noted for their utility in optical materials. sigmaaldrich.com

Development of Biocompatible Materials and Scaffolds

There is a lack of specific research on the use of this compound in the development of biocompatible materials and scaffolds for tissue engineering.

Biocompatibility is a critical requirement for materials used in medical applications. researchgate.netnih.gov The morpholine group is found in various biocompatible polymers. sigmaaldrich.com Polymers derived from monomers like 2-N-Morpholinoethyl methacrylate (MEMA) are utilized in creating biocompatible materials, polymer matrices, hydrogels, and scaffolds for tissue engineering and drug delivery systems. sigmaaldrich.comnih.gov The hydrophilicity imparted by the morpholine group can contribute to the material's biocompatibility. chemicalbook.com

Bio Mechanistic Investigations and Biochemical Interactions in Vitro

In Vitro Enzymatic Inhibition Studies (for 2-(2-Morpholinoethyl)morpholine and its Derivatives)

The morpholine (B109124) moiety is a key structural feature in a variety of biologically active compounds. Its derivatives have been the subject of numerous in vitro studies to determine their potential as enzyme inhibitors.

Urease is an enzyme that catalyzes the hydrolysis of urea, a reaction that is implicated in the pathogenesis of infections by ureolytic bacteria. frontiersin.org The inhibition of this enzyme is a key strategy for the management of these infections. frontiersin.org

Derivatives of morpholine have been investigated as potential urease inhibitors. For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their urease inhibitory activity. frontiersin.org The majority of these compounds demonstrated significantly higher potency than the standard inhibitor, thiourea. frontiersin.org The most potent compound in this series was 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), which exhibited an IC₅₀ value of 3.80 ± 1.9 µM. frontiersin.org Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of urease. frontiersin.org Molecular docking studies suggest that the high affinity of this compound for the urease active site contributes to its potent inhibitory activity. frontiersin.org

Another derivative, (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a), also showed remarkable urease inhibition with an IC₅₀ value of 4.94 ± 2.7 µM, which is 4.5 times more potent than thiourea. frontiersin.org The presence of different substituents on the thiophene (B33073) ring was well-tolerated, with all synthesized morpholine-thiophene hybrid thiosemicarbazones showing strong intermolecular interactions with the active site residues of urease. frontiersin.org

Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazone Derivatives

Compound Structure IC₅₀ (µM) Inhibition Type
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) 3.80 ± 1.9 Uncompetitive
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) 4.94 ± 2.7 Not specified
Thiourea (Standard) Not specified

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for the treatment of hyperpigmentation disorders. nih.gov

Novel N-(2-morpholinoethyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov These compounds were found to be more potent inhibitors than cinnamic acid, with IC₅₀ values in the micromolar range. nih.gov The most active compound, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), had an IC₅₀ value of 15.2 ± 0.6 μM, which is comparable to that of the standard inhibitor, kojic acid. nih.gov

Kinetic analysis of compound B6 indicated that it acts as a mixed-type inhibitor of tyrosinase. nih.gov Molecular docking studies have shown that these active inhibitors can be well-accommodated in the active site of mushroom tyrosinase, with compound B6 forming a highly stable complex with the enzyme. nih.gov

Table 2: Tyrosinase Inhibitory Activity of N-(2-morpholinoethyl)cinnamamide Derivatives

Compound Structure IC₅₀ (µM) Inhibition Type
(E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) 15.2 ± 0.6 Mixed-type
Kojic Acid (Standard) Comparable to B6 Not specified
Cinnamic Acid Less potent than derivatives Not specified

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often observed in cancer. nih.govnih.gov Dual inhibitors of PI3K and mTOR are therefore considered promising therapeutic agents. nih.govresearchgate.net

Compounds with a morpholino-triazine scaffold have been developed as dual PI3K/mTOR inhibitors. nih.govnih.gov These inhibitors have shown potent activity, with some, like PKI-587, exhibiting sub-nanomolar potency. nih.govnih.gov The inhibitory mechanism for both PI3Kα and mTOR is largely the same, involving the formation of hydrogen bonds between the morpholine moiety and a valine residue in the hinge region of the enzyme's active site. nih.gov The flat structure of these inhibitors is important for their binding. nih.gov The morpholine group's hydrophobic and electron-withdrawing properties contribute to the inhibitory activity. nih.gov

Derivatization of the morpholine ring in pyrazolopyrimidine-based mTOR inhibitors has been shown to greatly enhance selectivity for mTOR over PI3Kα. researchgate.net Replacing a standard morpholine with a 2,6- or 3,5-ethylene bridged morpholine resulted in a greater than 1000-fold selectivity for mTOR, although this also led to a significant loss of PI3Kα activity. researchgate.net

Table 3: PI3Kα and mTOR Inhibition by Morpholine Derivatives

Compound Scaffold Target Enzyme(s) Key Structural Feature for Inhibition
Morpholino-triazines PI3Kα and mTOR Morpholine moiety forms hydrogen bonds in the hinge region.
Pyrazolopyrimidines mTOR selective Bridged morpholine derivatives increase selectivity for mTOR over PI3Kα.

Derivatives containing the morpholine scaffold have been investigated for their interactions with other classes of enzymes. Morpholine-containing pyrazolopyrimidines are potent and selective ATP-competitive inhibitors of mTOR kinase. researchgate.net Additionally, 2-methoxycinnamaldehyde, a compound from Cinnamomum verum, has been shown to target both topoisomerase I and II. nih.gov

Investigations of Antimicrobial Activity (In Vitro)

The morpholine ring is a common feature in many compounds with antimicrobial properties. nih.govresearchgate.net

A series of ruthenium-based antibacterial agents modified with a morpholine moiety have been designed and have demonstrated strong potency against Staphylococcus aureus (S. aureus). nih.gov The most active of these, Ru(II)-3, exhibited a minimum inhibitory concentration (MIC) of just 0.78 μg/mL. nih.gov This compound was shown to kill over 99% of S. aureus within 2 hours at its MIC. nih.gov The mechanism of action for these ruthenium complexes involves the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS). nih.gov

Derivatives of 4-(2-aminoethyl)morpholine (B49859), specifically N-aralkyl substituted sulfonamides, have also been synthesized and tested for their antibacterial activity. researchgate.net These compounds showed good inhibitory action against several Gram-positive and Gram-negative bacterial strains. researchgate.net

Furthermore, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants. nih.gov These compounds can enhance the effectiveness of antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism for this synergistic effect is the interaction of these molecules with the allosteric site of PBP2a, a key protein in β-lactam resistance. nih.gov

Table 4: Antibacterial Activity of Morpholine Derivatives

Compound/Derivative Class Target Bacteria MIC/Activity
Ruthenium-based agent (Ru(II)-3) S. aureus 0.78 μg/mL
4-(2-(N-(2-chlorobenzyl)arylsulfamoyl)ethyl)morpholine Gram-positive and Gram-negative strains Good inhibitory action
4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine Gram-positive and Gram-negative strains Good inhibitory action
Morpholine-containing 5-arylideneimidazolones MRSA Significantly reduced oxacillin MIC

Antifungal Efficacy

The morpholine ring is a key feature in several antifungal agents. nih.gov Research into novel morpholinoalkoxychalcones, which incorporate a morpholine moiety, has demonstrated their potential as antifungal agents. In a study evaluating a series of these compounds, one derivative, B.43, showed notable activity against Aspergillus niger and Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 2.04 mM. nih.gov This suggests that the inclusion of the morpholine structure can contribute to the antifungal properties of a molecule. nih.gov

Further studies on morpholine and piperidine-based surfactants have also highlighted their antifungal capabilities. These compounds, including sulfobetaines and quaternary ammonium (B1175870) compounds derived from morpholine, were tested against drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. The results indicated that while the activity varied among the different compounds, several morpholine derivatives demonstrated significant antifungal effects. researchgate.net

Specifically, novel azole derivatives incorporating a morpholine ring, such as UR-9746 and UR-9751, have been compared to fluconazole (B54011). UR-9751, in particular, showed potent activity against Candida albicans and Cryptococcus neoformans, with its efficacy being comparable to that of fluconazole against other Candida species. nih.gov These findings underscore the contribution of the morpholine ring to the antifungal profile of these molecules. nih.govnih.govresearchgate.net

Table 1: Antifungal Activity of Selected Morpholine Derivatives

Compound/DerivativeFungal Strain(s)Key Finding
Morpholinoalkoxychalcone (B.43)Aspergillus niger, Candida albicansMIC value of 2.04 mM. nih.gov
Morpholine-based surfactantsCandida albicans, Cryptococcus neoformansDemonstrated significant antifungal effects against drug-susceptible and resistant strains. researchgate.net
Azole derivative with morpholine ring (UR-9751)Candida albicans, Cryptococcus neoformans, other Candida speciesPotency comparable to fluconazole. nih.gov

Mechanistic Basis of Antimicrobial Action

The morpholine moiety has been incorporated into various molecular scaffolds to enhance their antimicrobial properties. nih.gov The mechanisms by which these morpholine-containing compounds exert their antimicrobial effects are multifaceted and can involve targeting bacterial cell structures and processes.

One key mechanism is the disruption of the bacterial cell membrane. Studies on ruthenium-based agents modified with a morpholine moiety have shown that these compounds can induce the formation of reactive oxygen species (ROS) and damage the bacterial membrane, leading to bacterial cell death. nih.gov This dual action of inducing oxidative stress and compromising membrane integrity contributes to their potent bactericidal activity. nih.gov

Another important mechanism involves the inhibition of efflux pumps, which are a major contributor to multidrug resistance in bacteria. mdpi.com Certain morpholine-containing 5-arylideneimidazolones have been found to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes. By blocking these pumps, the compounds can increase the intracellular concentration of antibiotics, thereby enhancing their effectiveness. mdpi.com

Furthermore, some morpholine derivatives have been shown to interfere with bacterial synthesis pathways. For instance, sulfonamides containing a morpholine group exhibit bacteriostatic action due to their structural similarity to 4-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. researchgate.net

Table 2: Mechanistic Actions of Morpholine Derivatives

Derivative ClassMechanism of ActionTarget Organism(s)
Ruthenium-based agents with morpholineInduction of ROS, bacterial membrane damage. nih.govStaphylococcus aureus
5-Arylideneimidazolones with morpholineInhibition of AcrAB-TolC efflux pump. mdpi.comKlebsiella aerogenes
Sulfonamides with morpholineInhibition of folic acid synthesis (PABA antagonist). researchgate.netGram-negative bacteria

Modulation of Biological Pathways (In Vitro)

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell proliferation and is a key target for cancer therapies. nih.govnih.gov The cell cycle is a highly regulated process that ensures the proper division of cells, and its dysregulation is a hallmark of cancer. amazonaws.com

Research has shown that certain compounds can induce cell cycle arrest at specific phases, such as the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells. nih.govmdpi.commdpi.com For example, the p53 tumor suppressor protein plays a crucial role in mediating cell cycle arrest at the G1 phase in response to DNA damage. youtube.com It does so by increasing the transcription of p21, a cdk inhibitor, which in turn blocks the phosphorylation of the retinoblastoma protein and prevents the cell from progressing to the S phase. youtube.com

In the context of morpholine-containing compounds, while direct studies on "this compound" and its specific effects on apoptosis and cell cycle arrest are limited in the provided search results, the broader class of morpholine derivatives has been investigated for such activities. nih.gov The ability of various chemical agents to induce apoptosis is often studied in different cell lines. For instance, Apo-2 ligand (Apo-2L), a member of the tumor necrosis factor family, has been shown to induce extensive apoptosis in both lymphoid and non-lymphoid tumor cell lines. nih.gov The mechanism of apoptosis induction can involve the mitochondrial pathway, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins. nih.govmdpi.com

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. plos.org The modulation of inflammatory pathways is a key area of pharmacological research.

The morpholine nucleus is present in various compounds that exhibit anti-inflammatory properties. nih.govnih.gov One of the primary mechanisms by which anti-inflammatory agents work is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation. nih.govmdpi.com

Derivatives of morpholine have been shown to modulate key inflammatory pathways. For example, the flavonoid luteolin, which has been studied for its anti-inflammatory effects, is known to target transcription factors such as NF-κB, AP-1, and STAT3. nih.gov The introduction of a morpholine Mannich base to other molecules, such as asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs), has been investigated as a strategy to enhance anti-inflammatory activity. japsonline.com These modified compounds have been evaluated for their ability to inhibit protein denaturation, an in vitro model for inflammation. japsonline.com

Furthermore, studies on benzophenone-N-ethyl morpholine ethers have demonstrated their anti-inflammatory activity in vivo. nih.gov The presence of both the benzophenone (B1666685) and morpholine moieties in these compounds contributes to their ability to inhibit inflammation. nih.gov

Antioxidant Activity Investigations

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals and lead to cell damage. The investigation of the antioxidant potential of various chemical compounds is an active area of research.

Several studies have explored the antioxidant properties of morpholine derivatives. For instance, a series of antihyperlipidemic morpholine derivatives were found to exhibit significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov The IC50 values for the most active of these compounds in protecting against lipid peroxidation ranged from 73 to 200 μM. nih.gov

In another study, the antioxidant activity of (2E)-N-[2-(morpholin-4-yl) ethyl)-cinnamanilide and its salt was evaluated using multiple methods, including a free radical scavenging assay and a β-carotene bleaching assay. researchgate.net The results indicated that the parent compound had moderate antioxidant capability, while its salt form showed increased properties. researchgate.net

Furthermore, asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base have also been assessed for their antioxidant activity using the DPPH free radical-scavenging method. japsonline.com These investigations highlight that the incorporation of a morpholine ring can contribute to the antioxidant profile of a molecule. japsonline.comnih.govresearchgate.net

Table 3: Antioxidant Activity of Morpholine Derivatives

Compound/DerivativeAssay MethodKey Finding
Antihyperlipidemic morpholine derivativesProtection of hepatic microsomal membranes against lipid peroxidation. nih.govIC50 values between 73 and 200 μM. nih.gov
(2E)-N-[2-(morpholin-4-yl) ethyl)-cinnamanilideFree radical scavenging, β-carotene bleaching. researchgate.netModerate antioxidant capability. researchgate.net
Asymmetrical mono-carbonyl analogs of curcumin (AMACs) with morpholine Mannich baseDPPH free radical-scavenging. japsonline.comExhibited antioxidant activity. japsonline.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of morpholine (B109124) derivatives is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. chemrxiv.org Future efforts are anticipated to focus on several key areas:

Green Chemistry Approaches: Traditional methods for synthesizing morpholines can involve harsh reagents and generate significant waste. Future research will likely prioritize the development of "green" synthetic routes. One such promising method involves a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This approach offers significant environmental and safety benefits over conventional methods. chemrxiv.org

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Research into copper-catalyzed C-H/N-H cross-coupling reactions to introduce morpholine substituents onto various scaffolds is a promising avenue. mdpi.com For instance, an electrochemical reaction between quinoline (B57606) N-oxides and morpholine using a copper acetate (B1210297) catalyst has been developed, offering a mild and controllable method for creating C-N bonds. mdpi.com

Asymmetric Synthesis: The synthesis of enantiomerically pure morpholine derivatives is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. rsc.org Future work will likely expand on methods like the asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts with large bite angle bisphosphine ligands, which can yield 2-substituted chiral morpholines with excellent enantioselectivities. rsc.org

Flow Chemistry and High-Throughput Synthesis: To accelerate the discovery of new morpholine-based compounds, the adoption of flow chemistry and robotic high-throughput synthesis will be essential. nih.gov These technologies allow for the rapid generation and screening of large libraries of morpholine derivatives, facilitating the identification of compounds with desired properties. nih.gov A library of over 8,000 potential morpholine derivatives has been generated from a common mesylate intermediate using robotic synthesis. nih.gov

Design and Development of Advanced Functional Materials

The versatility of the morpholine scaffold extends beyond pharmaceuticals into the realm of advanced materials. e3s-conferences.org Future research in this area is poised to explore:

Polymers and Resins: Morpholine derivatives serve as effective curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org Future investigations could focus on synthesizing novel morpholine-containing monomers for the creation of advanced polymers with superior thermal and mechanical properties. e3s-conferences.org For example, morpholine-2,5-diones, derived from amino acids, are attractive monomers for producing biodegradable polydepsipeptides with potential applications in medicine. nih.gov

Corrosion Inhibitors: Morpholine is already used to control corrosion in steam condensate systems in power plants and industrial settings. chemicalbook.comnih.gov Future research could involve the design and synthesis of more potent and environmentally benign morpholine-based corrosion inhibitors for a wider range of metals and applications. chemicalbook.com

Optical Brighteners: Morpholine is an intermediate in the manufacture of optical brighteners used in detergents. nih.gov There is potential for developing new morpholine-based fluorescent compounds with enhanced stability and performance for use in laundry products and other applications. nih.gov

Rubber Additives: Morpholine derivatives are used as vulcanization accelerators in the rubber industry. chemicalbook.comnih.gov Continued research may lead to the development of new accelerators that improve the curing process and enhance the durability of rubber products. nih.gov

Deepening Mechanistic Understanding of Catalytic Processes

Morpholine and its derivatives are not only products of catalysis but can also act as catalysts themselves. frontiersin.orgbohrium.com Future research will aim to unravel the intricate mechanisms of these catalytic processes to enable the design of more efficient and selective catalysts.

Organocatalysis: Chiral morpholine derivatives have shown promise as organocatalysts, for example, in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org Despite the known limitations of the morpholine ring in enamine catalysis, the presence of other functional groups, such as a carboxylic acid moiety, can lead to high conversions and stereoselectivity. frontiersin.org Future studies will likely involve a combination of experimental and computational approaches to understand the role of the morpholine ring and other substituents in the catalytic cycle. frontiersin.org

Metal-Catalyzed Reactions: Morpholine can be used in the preparation of catalysts, such as alumina (B75360) catalysts for hydrocarbon treatment. chemicalbook.com Deeper mechanistic studies, potentially using techniques like in-situ spectroscopy and kinetic analysis, will be crucial to understand how morpholine influences the formation and activity of these catalytic materials.

Mannich Reactions: Morpholine/acid catalyst systems are used in the Mannich reaction for the synthesis of important chemical intermediates like methylacrolein. bohrium.com Kinetic and computational studies have helped to elucidate the roles of protonated morpholine species and the acidic environment. bohrium.com Future work could focus on optimizing these catalyst systems to improve yield and selectivity and to minimize catalyst deactivation due to side reactions. bohrium.com

Elucidation of Molecular Mechanisms in Biochemical Systems

The prevalence of the morpholine moiety in approved drugs and clinical candidates underscores its importance in interacting with biological systems. nih.govbiosynce.com A key area of future research will be to gain a more profound understanding of the molecular mechanisms underlying these interactions.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing the biological activity of morpholine-containing compounds. e3s-conferences.orgmdpi.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for target binding and efficacy. For example, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence of trifluoromethyl groups was found to significantly enhance cytotoxicity against cancer cell lines. mdpi.com

Target Identification and Validation: For many bioactive morpholine derivatives, the precise molecular target is not yet known. Future research will employ techniques such as chemical proteomics and genetic screens to identify the proteins that these compounds interact with. This knowledge is essential for understanding their mechanism of action and for the rational design of more potent and selective drugs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. acs.org Future research will involve more sophisticated PK/PD modeling to better predict how morpholine-containing drugs will behave in the body, allowing for more efficient optimization of dosing regimens. acs.org The morpholine ring is known to have a pKa value close to the pH of blood, which can enhance solubility and brain permeability. acs.org

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. mdpi.comnih.gov For 2-(2-Morpholinoethyl)morpholine and its analogs, this integrated approach holds immense promise for accelerating the discovery and design of new molecules with tailored properties.

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how morpholine derivatives bind to their biological targets. mdpi.comfrontiersin.org These methods can be used to predict binding affinities and to identify key interactions, guiding the design of new compounds with improved potency and selectivity. For example, MD simulations have been used to validate the stable binding of morpholine-containing mTOR inhibitors in the enzyme's active site. mdpi.com

Quantum Mechanical Calculations: Quantum mechanical calculations can be used to predict the physicochemical properties of morpholine derivatives, such as their pKa values and reactivity. nih.gov This information is valuable for designing molecules with optimal properties for a given application. For instance, calculations have been used to design morphine derivatives with altered pKa values to achieve selective binding in the lower pH environment of inflamed tissues. nih.gov

Machine Learning and Artificial Intelligence: The vast amounts of data generated from high-throughput synthesis and screening can be leveraged by machine learning and AI algorithms to build predictive models. These models can be used to identify promising new chemical scaffolds and to predict the properties of virtual compounds, thereby streamlining the drug discovery and materials design process.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Morpholinoethyl)morpholine with high purity for pharmacological studies?

  • Methodological Answer : Optimize the reaction of morpholine with chloroethylamine hydrochloride under basic conditions (e.g., sodium hydroxide) to form the target compound. Use column chromatography (silica gel, methanol/chloroform eluent) for purification. Monitor purity via NMR (¹H/¹³C) and LC-MS to confirm the absence of byproducts like unreacted morpholine or residual solvents . Control reaction temperature (20–25°C) to minimize side reactions such as N-alkylation over-oxidation .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability assays by incubating the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products using HPLC-UV/Vis and high-resolution mass spectrometry (HRMS). Key degradation pathways include hydrolysis of the morpholine ring under acidic conditions or oxidation of the ethylamine moiety in alkaline media . Stability data should inform storage conditions (e.g., inert gas, −20°C) to prevent decomposition .

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (morpholine CH₂-N) and δ 3.6–3.8 ppm (ethylamine CH₂-N) confirm connectivity .
  • FT-IR : Absorbance bands at 1100–1150 cm⁻¹ (C-O-C stretching) and 3300–3400 cm⁻¹ (N-H stretching) .
  • HRMS : Exact mass calculation for C₆H₁₄N₂O (130.19 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How does this compound influence the pharmacokinetic properties of NK-1 receptor antagonists in preclinical models?

  • Methodological Answer : Incorporate the compound into morpholine acetal derivatives (e.g., 17 in ) to enhance blood-brain barrier permeability. Assess bioavailability via oral/intravenous administration in rodent models, measuring plasma half-life (t₁/₂) and AUC (area under the curve) using LC-MS/MS. Compare receptor binding kinetics (e.g., kₐₙₜₐgₒₙᵢₛₜ/kₒff) via radioligand displacement assays (e.g., [¹²⁵I]Substance P) to evaluate prolonged receptor occupancy .

Q. What strategies resolve contradictions in reported cytotoxic activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test derivatives (e.g., ethyl 2-morpholinoacetate analogs ) across multiple cancer cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific sensitivity.
  • Mechanistic Profiling : Use RNA-seq to compare gene expression changes induced by active vs. inactive derivatives, focusing on apoptosis (e.g., Bcl-2, caspase-3) and oxidative stress pathways .
  • Structural Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity discrepancies .

Q. How can computational modeling predict the conformational flexibility of this compound in aqueous vs. lipid environments?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations using AMBER or CHARMM force fields. Solvate the compound in explicit water (TIP3P model) and lipid bilayers (POPC membrane). Analyze RMSD (root-mean-square deviation) and hydrogen-bonding patterns to determine preferential conformations. Validate with experimental data from X-ray crystallography (if available) or NOESY NMR .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in multi-component reactions (MCRs) for heterocyclic synthesis?

  • Answer : The ethylamine group may participate in unintended side reactions (e.g., Michael addition or retro-aldol pathways). Mitigate by:

  • Protection/Deprotection : Temporarily block the amine with Boc groups during MCRs .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in imidazo[1,2-a]benzimidazole formations .

Q. How can researchers address discrepancies in reported melting points (23–25°C vs. 20–22°C) for this compound?

  • Answer : Variations arise from polymorphic forms or hygroscopicity. Standardize characterization by:

  • DSC (Differential Scanning Calorimetry) : Measure melting transitions under inert gas (N₂) to exclude moisture effects .
  • XRPD (X-ray Powder Diffraction) : Identify crystalline vs. amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.